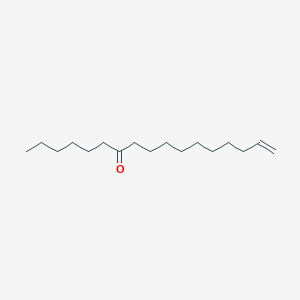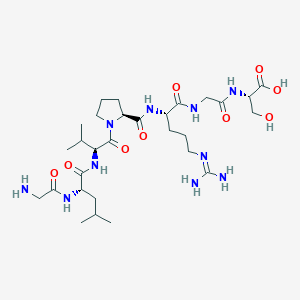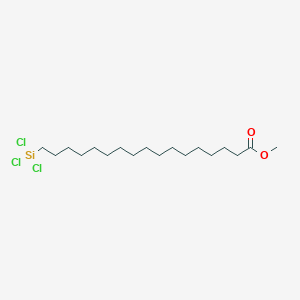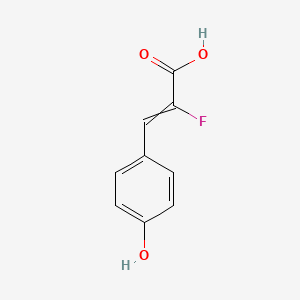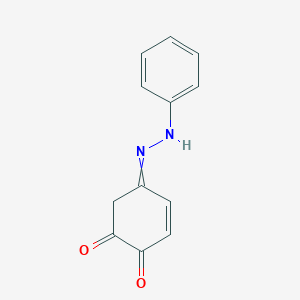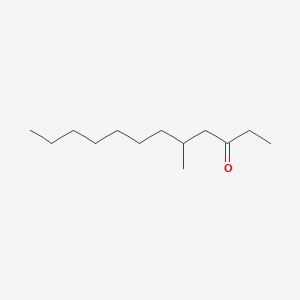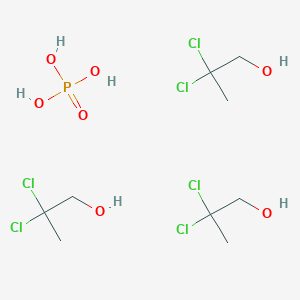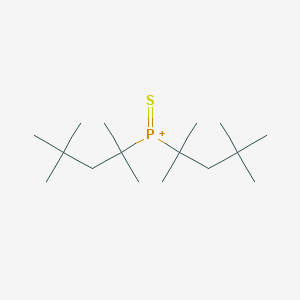
Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium: is an organophosphorus compound characterized by the presence of a sulfanyl group bonded to a phosphonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium typically involves the reaction of 2,4,4-trimethylpentan-2-ylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium is used as a reagent in various organic synthesis reactions. Its unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are exploring its use as a potential therapeutic agent due to its ability to interact with biological targets.
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its unique properties may offer advantages in the design of new pharmaceuticals.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
- 4,4-Di-tert-octyl-diphenylamine
Comparison: Compared to similar compounds, Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium is unique due to its sulfanyl group and phosphonium ion. These structural features confer distinct reactivity and properties, making it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
183150-95-0 |
|---|---|
Molecular Formula |
C16H34PS+ |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
sulfanylidene-bis(2,4,4-trimethylpentan-2-yl)phosphanium |
InChI |
InChI=1S/C16H34PS/c1-13(2,3)11-15(7,8)17(18)16(9,10)12-14(4,5)6/h11-12H2,1-10H3/q+1 |
InChI Key |
WDHQDVJYYNFMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)[P+](=S)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



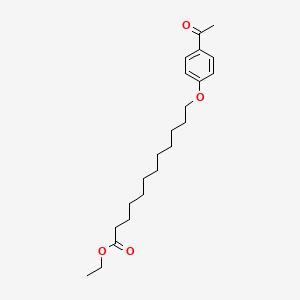
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
